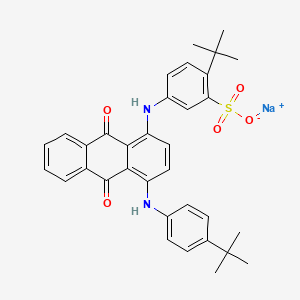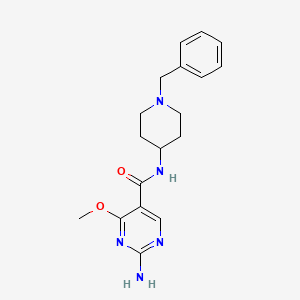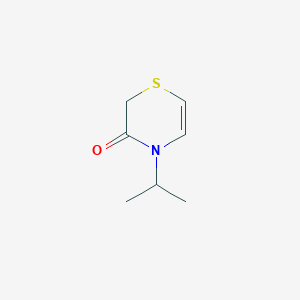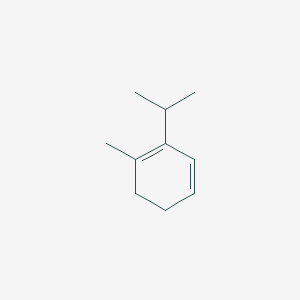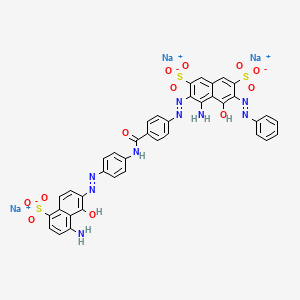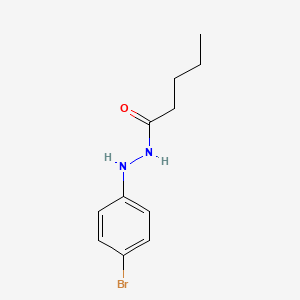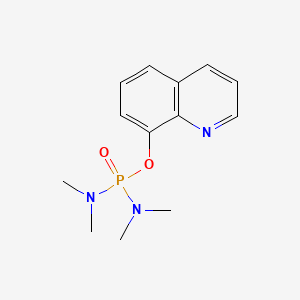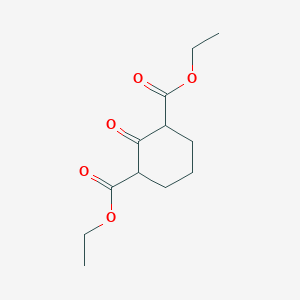
Diethyl 2-oxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-oxocyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C12H18O5. It is a diester derivative of 2-oxocyclohexane-1,3-dicarboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-oxocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-oxocyclohexane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diethyl 2-hydroxycyclohexane-1,3-dicarboxylate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction typically produces diethyl 2-hydroxycyclohexane-1,3-dicarboxylate.
Applications De Recherche Scientifique
Diethyl 2-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of diethyl 2-oxocyclohexane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely due to the presence of the keto and ester functional groups, which can participate in a range of chemical reactions. These interactions can modulate biological processes and chemical transformations, making the compound valuable in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: A similar compound with methyl ester groups instead of ethyl ester groups.
Diethyl 1,3-acetonedicarboxylate: Another diester with a different cyclic structure.
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: A related compound with a different substitution pattern on the cyclohexane ring.
Uniqueness
Diethyl 2-oxocyclohexane-1,3-dicarboxylate is unique due to its specific ester and keto functional groups, which confer distinct reactivity and properties. This makes it particularly useful in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
68327-30-0 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl 2-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(10(8)13)12(15)17-4-2/h8-9H,3-7H2,1-2H3 |
Clé InChI |
JBOQXRQXAWAUPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCC(C1=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)


